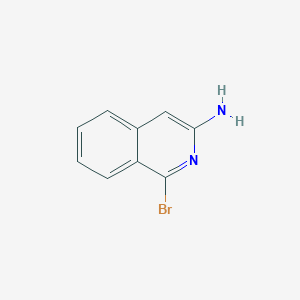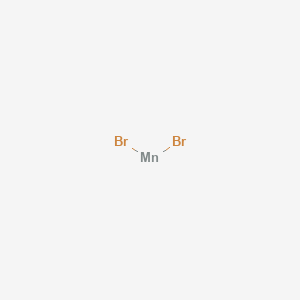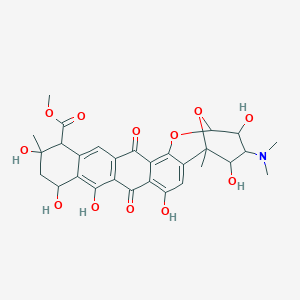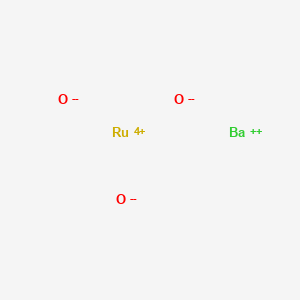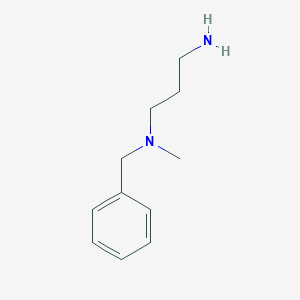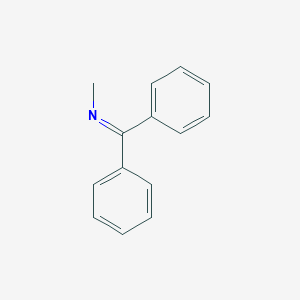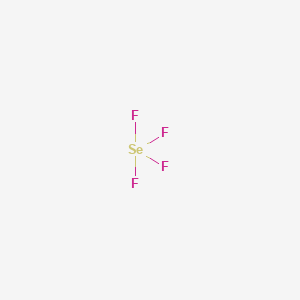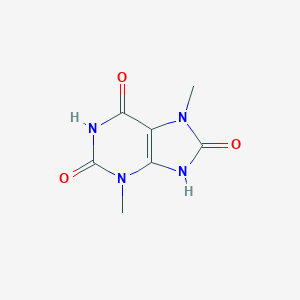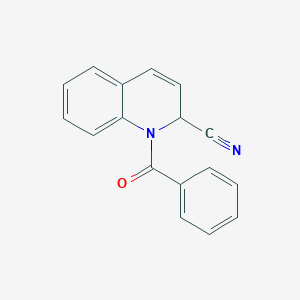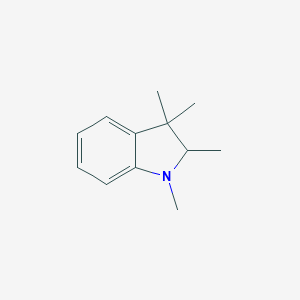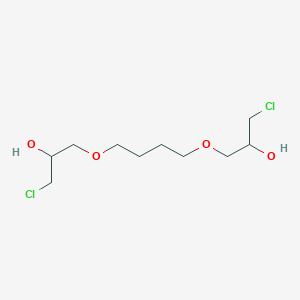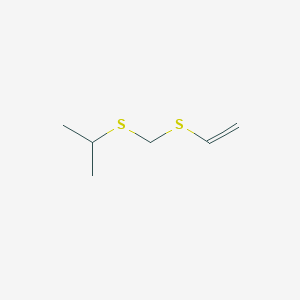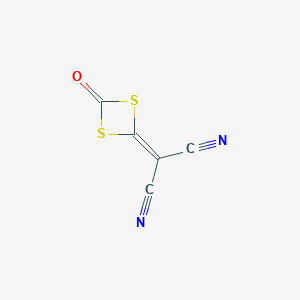
1,3-Dithetan-2-one, 4-(dicyanomethylene)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Dithetan-2-one, 4-(dicyanomethylene)-, also known as DTCO, is a heterocyclic compound that has been extensively studied for its potential applications in various fields of science, including chemistry, physics, and biology. DTCO is a highly reactive molecule that contains a dicyanomethylene group, which makes it an excellent candidate for use in a variety of chemical reactions. In
作用機序
The mechanism of action of 1,3-Dithetan-2-one, 4-(dicyanomethylene)- is not well understood. However, it is believed that 1,3-Dithetan-2-one, 4-(dicyanomethylene)- acts as an electron acceptor, which allows it to participate in a variety of chemical reactions. Additionally, 1,3-Dithetan-2-one, 4-(dicyanomethylene)- has been shown to exhibit excellent charge transport properties, which makes it an excellent candidate for use in electronic devices.
生化学的および生理学的効果
The biochemical and physiological effects of 1,3-Dithetan-2-one, 4-(dicyanomethylene)- are not well understood. However, it is believed that 1,3-Dithetan-2-one, 4-(dicyanomethylene)- may have potential applications in the field of medicine. For example, 1,3-Dithetan-2-one, 4-(dicyanomethylene)- has been shown to exhibit anti-inflammatory properties, which makes it an excellent candidate for use in the treatment of inflammatory diseases.
実験室実験の利点と制限
One of the main advantages of using 1,3-Dithetan-2-one, 4-(dicyanomethylene)- in lab experiments is its excellent electron-accepting properties. Additionally, 1,3-Dithetan-2-one, 4-(dicyanomethylene)- is relatively easy to synthesize, which makes it an excellent candidate for use in a variety of chemical reactions. However, one of the limitations of using 1,3-Dithetan-2-one, 4-(dicyanomethylene)- in lab experiments is its high reactivity, which can make it difficult to handle.
将来の方向性
There are many potential future directions for the study of 1,3-Dithetan-2-one, 4-(dicyanomethylene)-. One potential direction is the development of new synthetic methods for 1,3-Dithetan-2-one, 4-(dicyanomethylene)-. Additionally, 1,3-Dithetan-2-one, 4-(dicyanomethylene)- may have potential applications in the field of nanotechnology. For example, 1,3-Dithetan-2-one, 4-(dicyanomethylene)- could be used as a building block for the synthesis of novel nanomaterials. Finally, further studies are needed to fully understand the mechanism of action of 1,3-Dithetan-2-one, 4-(dicyanomethylene)- and its potential applications in the field of medicine.
Conclusion
In conclusion, 1,3-Dithetan-2-one, 4-(dicyanomethylene)- is a highly reactive molecule that has potential applications in a variety of scientific fields, including chemistry, physics, and biology. 1,3-Dithetan-2-one, 4-(dicyanomethylene)- exhibits excellent electron-accepting properties, which makes it an excellent candidate for use in a variety of electronic devices. Additionally, 1,3-Dithetan-2-one, 4-(dicyanomethylene)- may have potential applications in the field of medicine. Further studies are needed to fully understand the mechanism of action of 1,3-Dithetan-2-one, 4-(dicyanomethylene)- and its potential applications in various fields of science.
合成法
The synthesis of 1,3-Dithetan-2-one, 4-(dicyanomethylene)- is a complex and multi-step process that involves several chemical reactions. The most common method for synthesizing 1,3-Dithetan-2-one, 4-(dicyanomethylene)- is through the reaction of 2-methyl-1,3-dithietane with malononitrile in the presence of a strong base. This reaction results in the formation of 1,3-Dithetan-2-one, 4-(dicyanomethylene)- as a yellow solid. Other methods for synthesizing 1,3-Dithetan-2-one, 4-(dicyanomethylene)- include the reaction of 2-methyl-1,3-dithietane with acetonitrile and the reaction of 2-methyl-1,3-dithietane with cyanoacetic acid.
科学的研究の応用
1,3-Dithetan-2-one, 4-(dicyanomethylene)- has been extensively studied for its potential applications in a variety of scientific fields. One of the most promising applications of 1,3-Dithetan-2-one, 4-(dicyanomethylene)- is in the field of organic electronics. 1,3-Dithetan-2-one, 4-(dicyanomethylene)- has been shown to exhibit excellent electron-accepting properties, making it an excellent candidate for use in organic photovoltaic devices. Additionally, 1,3-Dithetan-2-one, 4-(dicyanomethylene)- has been studied for its potential use in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
特性
CAS番号 |
13157-38-5 |
|---|---|
製品名 |
1,3-Dithetan-2-one, 4-(dicyanomethylene)- |
分子式 |
C5N2OS2 |
分子量 |
168.2 g/mol |
IUPAC名 |
2-(4-oxo-1,3-dithietan-2-ylidene)propanedinitrile |
InChI |
InChI=1S/C5N2OS2/c6-1-3(2-7)4-9-5(8)10-4 |
InChIキー |
LNPWNMAIVPEJNZ-UHFFFAOYSA-N |
SMILES |
C(#N)C(=C1SC(=O)S1)C#N |
正規SMILES |
C(#N)C(=C1SC(=O)S1)C#N |
その他のCAS番号 |
13157-38-5 |
同義語 |
4-Oxo-1,3-dithietan-2-ylidene) malonitrile |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



